molecular formula C10H9Cl2NO3 B13861848 N-(3,4-Dichlorophenyl)malonamic acid methyl ester

N-(3,4-Dichlorophenyl)malonamic acid methyl ester

Cat. No.: B13861848
M. Wt: 262.09 g/mol
InChI Key: YVUAYBPLOQGSGF-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)malonamic acid methyl ester is a chemical intermediate of interest in medicinal chemistry and organic synthesis. As a malonamic acid derivative featuring a 3,4-dichlorophenyl group, this ester is a potential precursor for the synthesis of more complex molecules, such as various heterocycles or functionalized amides. Researchers may explore its application in developing pharmacologically active compounds; similar dichlorophenyl-substituted carboxamides have been investigated for their potential biological activities in scientific research . The compound's structure combines an aromatic amine moiety with a malonate-based ester, offering two reactive sites for further chemical modification: the methyl ester, which can be hydrolyzed or subjected to transesterification, and the amide nitrogen. This makes it a versatile building block for constructing compound libraries. Handling of this compound should adhere to standard laboratory safety protocols. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

methyl 3-(3,4-dichloroanilino)-3-oxopropanoate

InChI

InChI=1S/C10H9Cl2NO3/c1-16-10(15)5-9(14)13-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14)

InChI Key

YVUAYBPLOQGSGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(3,4-Dichlorophenyl)malonamic Acid Methyl Ester

General Synthetic Route

The primary synthetic strategy for this compound involves the condensation reaction between 3,4-dichloroaniline and malonic acid derivatives (such as diethyl malonate or malonic acid monoesters), followed by esterification to obtain the methyl ester form. The reaction typically proceeds via nucleophilic attack of the amine group on an activated malonate derivative, often under basic or catalytic conditions.

  • Typical reaction:
    3,4-dichloroaniline + diethyl malonate (or monoester) → N-(3,4-dichlorophenyl)malonamic acid ester (methyl or ethyl).

Detailed Synthetic Procedures

Base-Catalyzed Condensation Using Sodium Alkoxides
  • Reagents: 3,4-dichloroaniline, diethyl malonate, sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt), and cyclohexane or other suitable solvents.
  • Procedure:
    The 3,4-dichloroaniline is first reacted with sodium alkoxide in cyclohexane at reflux to form the alkali salt of the aniline. Then, diethyl malonate is added, and the mixture is heated to distill off methanol azeotropically, driving the reaction forward to form the malonamic acid ester intermediate.
  • Isolation: The sodium salt of the malonamic acid ester precipitates and is filtered, washed, and dried. Further purification involves saponification and recrystallization steps.
Single-Step Aminolysis of Diethyl Malonate with Aniline Derivatives
  • Reagents: Diethyl malonate, 3,4-dichloroaniline or related amines, solvents such as ethanol or ethyl acetate.
  • Conditions: Controlled temperature between -20 °C to 5 °C, with molar ratios of diethyl malonate to amine ranging from 1:0.7 to 1:1.
  • Process: The amine solution is slowly added to the diethyl malonate solution under stirring and low temperature to control aminolysis selectively on one ester group. This avoids overreaction and by-product formation.
  • Yield: This method can achieve yields up to about 80% with simplified processing and reduced environmental impact compared to multi-step methods.

Industrial Scale and Process Optimization

  • Industrial processes often use continuous flow reactors and automated systems to optimize yield and purity. Reaction parameters such as temperature, solvent choice, and stoichiometry are finely tuned to maximize efficiency.
  • Avoidance of hazardous reagents like sulfur oxychloride is preferred to reduce environmental and safety concerns.
  • Post-reaction purification may involve vacuum distillation and recrystallization to achieve product purities of 92–95% or higher.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Advantages Disadvantages
Base-catalyzed condensation with NaOCH3 3,4-dichloroaniline, diethyl malonate, NaOCH3, cyclohexane, reflux 70-75 Well-established, high purity product Multi-step, requires azeotropic distillation
Single-step aminolysis at low temperature Diethyl malonate, 3,4-dichloroaniline, ethanol, -20 to 5 °C ~80 Simplified process, fewer steps, environmentally friendly Requires precise temperature control
Multi-step synthesis involving acyl chlorides Diethyl malonate → acyl chloride → amine reaction, multiple steps ~33 Established method Low overall yield, uses hazardous reagents

Reaction Mechanisms and Chemical Considerations

  • The reaction mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the malonate ester or its activated derivative.
  • Controlled aminolysis is crucial to avoid full hydrolysis or aminolysis of both ester groups, which would lead to unwanted by-products.
  • Esterification to the methyl ester can be performed either directly during the condensation step or by subsequent esterification of the malonamic acid intermediate.
  • The dichlorophenyl moiety provides electron-withdrawing effects that can influence the reactivity and stability of the intermediate and final product.

Summary of Research Findings

  • The single-step aminolysis method developed recently offers a significant improvement in yield (~80%) and process simplicity compared to traditional multi-step syntheses (~33% yield) that use hazardous reagents and complex purification.
  • Base-catalyzed condensation with sodium alkoxides remains a reliable method for laboratory-scale synthesis, providing high purity products but requiring careful control of reaction conditions and multiple purification steps.
  • Industrial production emphasizes process optimization, environmental safety, and scalability, often employing continuous flow techniques and avoiding toxic reagents.
  • The choice of solvent (ethanol, ethyl acetate, cyclohexane) and temperature control are critical parameters influencing reaction selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorophenyl)malonamic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3,4-Dichlorophenyl)malonamic acid methyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate the effects of dichlorophenyl groups on biological systems .

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)malonamic acid methyl ester involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3,4-Dichlorophenyl)malonamic acid
  • N-(3,4-Dichlorophenyl)malonamide
  • N-(3,4-Dichlorophenyl)malonic acid

Comparison: N-(3,4-Dichlorophenyl)malonamic acid methyl ester is unique due to the presence of the methyl ester group, which can influence its reactivity and solubility. Compared to N-(3,4-Dichlorophenyl)malonamic acid, the methyl ester derivative is more lipophilic and may have different pharmacokinetic properties. The presence of the ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Q & A

Q. What are the standard synthetic routes for N-(3,4-Dichlorophenyl)malonamic acid methyl ester, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions. A common method involves reacting 3,4-dichloroaniline with malonic acid monoethyl ester under anhydrous conditions in toluene, followed by esterification with methanol in the presence of sulfuric acid . Optimization includes:

  • Solvent selection : Toluene or dichloromethane for improved solubility of intermediates.
  • Temperature control : Room temperature for initial condensation, reflux for esterification.
  • Purification : Recrystallization from methanol to remove unreacted starting materials and byproducts. Yield improvements focus on stoichiometric ratios (1:1 amine to malonic ester) and acid catalysis (e.g., concentrated H₂SO₄) to drive esterification .

Q. What spectroscopic and crystallographic methods are employed to characterize the compound?

  • IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl carbons (amide C=O at ~170 ppm, ester C=O at ~165 ppm) .
  • X-ray crystallography : Resolves molecular conformation (e.g., antiparallel alignment of N–H and C=O bonds) and intermolecular hydrogen bonding (N–H⋯O) that stabilizes crystal packing .

Advanced Research Questions

Q. How do structural conformations and intermolecular interactions influence the compound’s stability and reactivity?

Crystallographic studies show that the compound adopts a planar conformation in the solid state, with antiparallel alignment of amide and ester carbonyl groups. This arrangement facilitates N–H⋯O hydrogen bonding, forming infinite molecular chains that enhance thermal stability . Reactivity is influenced by:

  • Electrophilic susceptibility : The electron-withdrawing 3,4-dichlorophenyl group activates the amide nitrogen for nucleophilic attacks.
  • Hydrolysis sensitivity : The methyl ester group is prone to base-catalyzed hydrolysis, requiring anhydrous storage conditions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antiinflammatory effects) may arise from:

  • Purity issues : Impurities like unreacted aniline or chloro byproducts (e.g., detected via LC/MS in intermediates) can skew results. Rigorous recrystallization and HPLC purification are critical .
  • Assay variability : Standardize in vivo models (e.g., carrageenin-induced rat paw edema) and control variables like dosing schedules and solvent carriers (e.g., DMSO vs. saline) .
  • Structural analogs : Compare activity with derivatives (e.g., N-[2-(6-methoxy)benzothiazolyl]malonamic acid) to isolate substituent effects .

Q. What computational methods are suitable for predicting the compound’s reactivity with nucleophiles or electrophiles?

  • Density Functional Theory (DFT) : Models charge distribution to identify reactive sites (e.g., amide nitrogen as a nucleophilic target).
  • Molecular Dynamics (MD) : Simulates solvation effects and transition states for hydrolysis or substitution reactions .
  • Docking studies : Predict binding affinities with biological targets (e.g., cyclooxygenase enzymes) to rationalize antiinflammatory activity .

Q. How can derivatives be designed to study structure-activity relationships (SAR) for biological applications?

  • Substituent variation : Introduce electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups on the phenyl ring to modulate electronic effects .
  • Ester/amide modifications : Replace methyl ester with ethyl or benzyl esters to assess steric and lipophilic impacts on bioavailability .
  • Bioisosteric replacement : Substitute the malonamic acid core with succinamic or glutaric acid derivatives to explore conformational flexibility .

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